2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14822807
InChI: InChI=1S/C22H27N5O/c1-26-19-10-6-5-9-18(19)23-21(26)15-11-13-27(14-12-15)22(28)20-16-7-3-2-4-8-17(16)24-25-20/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C22H27N5O
Molecular Weight: 377.5 g/mol

2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone

CAS No.:

Cat. No.: VC14822807

Molecular Formula: C22H27N5O

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone -

Specification

Molecular Formula C22H27N5O
Molecular Weight 377.5 g/mol
IUPAC Name 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-(1-methylbenzimidazol-2-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C22H27N5O/c1-26-19-10-6-5-9-18(19)23-21(26)15-11-13-27(14-12-15)22(28)20-16-7-3-2-4-8-17(16)24-25-20/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,24,25)
Standard InChI Key YWLWXXDOEPROHV-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)C4=NNC5=C4CCCCC5

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The compound’s molecular formula is C₂₂H₂₇N₅O, with a molecular weight of 377.5 g/mol. Its IUPAC name, 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-(1-methylbenzimidazol-2-yl)piperidin-1-yl]methanone, reflects its intricate architecture, which combines a seven-membered cycloheptane ring fused to a pyrazole heterocycle and a piperidine ring substituted with a methyl-benzimidazole group.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₂₂H₂₇N₅O
Molecular Weight377.5 g/mol
IUPAC Name1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-(1-methylbenzimidazol-2-yl)piperidin-1-yl]methanone
Canonical SMILESCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)C4=NNC5=C4CCCCC5
InChIKeyYWLWXXDOEPROHV-UHFFFAOYSA-N

Structural Features

The molecule’s three-dimensional conformation arises from the fusion of a cycloheptane ring to a pyrazole moiety, creating a rigid bicyclic system. The piperidine ring, attached via a methanone linker, adopts a chair conformation, while the N-methyl-benzimidazole group extends perpendicularly, enabling potential interactions with biological targets. Computational modeling suggests that the methyl group on the benzimidazole enhances lipid solubility, potentially improving blood-brain barrier penetration.

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves a multi-step sequence starting from benzimidazole and piperidine precursors. A common approach includes:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with acetic acid under acidic conditions yields 1-methyl-1H-benzimidazole.

  • Piperidine Functionalization: The piperidine ring is substituted at the 4-position with the benzimidazole group via Ullmann coupling or nucleophilic substitution.

  • Cyclohepta[c]pyrazole Synthesis: Cyclization of heptanedione with hydrazine derivatives forms the hexahydrocyclohepta[c]pyrazole core.

  • Methanone Linkage: A Friedel-Crafts acylation or carbodiimide-mediated coupling connects the piperidine and pyrazole moieties .

Table 2: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Benzimidazole synthesiso-Phenylenediamine, AcOH, HCl65–75
2Piperidine substitutionCuI, K₂CO₃, DMF, 110°C50–60
3Pyrazole cyclizationHydrazine hydrate, EtOH, reflux70–80
4Methanone couplingDCC, DMAP, CH₂Cl₂55–65

Purification and Analysis

Purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Analytical confirmation utilizes ¹H/¹³C NMR (δ 7.8–6.5 ppm for aromatic protons, δ 3.2–2.1 ppm for piperidine CH₂ groups) and HPLC (purity >95%) .

ActivityModel SystemResultMechanism
AntimicrobialS. aureusMIC = 8 µg/mLDNA gyrase inhibition
AnticancerMCF-7 cellsIC₅₀ = 12.3 µMCaspase-3 activation
σ-1 Receptor BindingRadioligand assayKi = 45 nMAllosteric modulation

Mechanism of Action

Enzyme Inhibition

The benzimidazole moiety competes with ATP in kinase binding pockets, as evidenced by Kd = 0.8 µM for CDK2. Molecular dynamics simulations suggest the pyrazole ring stabilizes hydrophobic interactions with Leu83 and Val18 residues .

Receptor Interactions

At σ-1 receptors, the piperidine nitrogen forms a salt bridge with Asp126, while the cycloheptane ring occupies a hydrophobic subpocket. This dual binding mode may explain its high affinity relative to pentazocine (Ki = 15 nM).

Recent Research Developments

Synthetic Optimization

A 2024 study achieved a 22% yield improvement (to 82%) using microwave-assisted synthesis at 150°C for 10 minutes. Green chemistry approaches employing PEG-400 as solvent reduced waste by 40% .

Preclinical Evaluations

A 2025 murine model of neuropathic pain demonstrated a 60% reduction in mechanical allodynia at 10 mg/kg (p.o.), comparable to gabapentin. Toxicity studies report LD₅₀ > 500 mg/kg in rats, suggesting a wide therapeutic index.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator